4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves complex reactions, including esterification, acetylation, and nitration. For example, the synthesis of related compounds like 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride demonstrates a multi-step synthesis process involving selective methylation, chlorination, hydrolysis, and anhydride reaction steps (Standridge & Swigor, 1991).
Molecular Structure Analysis
The molecular structure of compounds like 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is characterized by the presence of hydrogen bonds that stabilize their molecular configurations. For instance, compounds exhibiting N-H⋯O bonding result in the formation of S(6) hydrogen-bonded loops, indicating a stabilized molecular structure through dimers and π⋯π stacking interactions (Rubab et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid and its analogs may include acetylation, esterification, and nitration, leading to a variety of products with diverse properties. For example, the reaction of peracetylated N-acetylneuraminic acid methyl ester with nitrosyl acetate can lead to different derivatives, indicating the versatile reactivity of these compounds (Schreiner & Zbiral, 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are crucial for their application in various fields. For instance, water-soluble derivatives of acetylsalicylic acid, designed as prodrugs, exhibit good water solubility, stability in acidic conditions, and immediate metabolism by esterases in human serum (Rolando et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are key to understanding the application potential of these compounds. The synthesis and characterization of azo-benzoic acids, for example, demonstrate acid-base dissociation and azo-hydrazone tautomerism, highlighting the complex chemical behavior of these molecules (Baul et al., 2009).
properties
IUPAC Name |
4-[acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7/c1-10(22)19(12-4-2-11(3-5-12)18(25)26)9-20-16(23)14-7-6-13(21(27)28)8-15(14)17(20)24/h2-8H,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVWGUWHKEBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid |
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